1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
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Overview
Description
1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a phenyl group substituted with a methylpiperazine moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(chloromethyl)phenyl isocyanate with cyclohexylamine to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(4-methylphenyl)urea: Similar structure but lacks the piperazine moiety.
1-Cyclohexyl-3-(4-(dimethylamino)phenyl)urea: Contains a dimethylamino group instead of the methylpiperazine moiety.
1-Cyclohexyl-3-(4-(piperidin-1-yl)phenyl)urea: Features a piperidine ring instead of the methylpiperazine ring.
Uniqueness
1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is unique due to the presence of the methylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-22-11-13-23(14-12-22)15-16-7-9-18(10-8-16)21-19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGXXIUFSZFWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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